
Eptapirone
Vue d'ensemble
Description
Eptapirone is a potent and highly selective 5-HT1A receptor full agonist belonging to the azapirone family . It has a high affinity for the 5-HT1A receptor, with an affinity reported to be 4.8 nM (Ki) and intrinsic activity approximately equal to that of serotonin . This compound has shown promising potential in the treatment of anxiety and depression due to its strong antidepressant-like and anxiolytic-like effects .
Méthodes De Préparation
The synthesis of Eptapirone involves a multi-step process. The compound consists of a heterocyclic aromatic portion and an aliphatic portion. The synthetic route includes nine steps with an overall yield of 8.8% starting from commercially available materials . Key steps in the synthetic method include:
- Cyclization using sodium hydroxide and ethylene glycol as solvent, resulting in a yield of 61.6% for 1,2,4-triazine-3,5(2H,4H)-dione .
- Formation of 4-tert-butyl (pyrimidin-2-yl)piperazine-1-carboxylate under optimized conditions using triethylamine as a base, ethanol as a solvent, and a reaction temperature of 50°C for 16 hours, yielding 63.1% .
- Nucleophilic substitution reaction for the final step of this compound synthesis, using potassium carbonate as a base, acetonitrile as a solvent, NaI as a catalyst, and a reaction temperature of 50°C for 12 hours, yielding 49.6% .
Analyse Des Réactions Chimiques
Eptapirone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common.
Applications De Recherche Scientifique
Pharmacological Profile
Eptapirone is characterized as a full agonist at the 5-HT1A receptor, with an affinity of approximately 4.8 nM. Its intrinsic activity is comparable to that of serotonin itself, which suggests that it may offer more robust therapeutic benefits than other 5-HT1A receptor partial agonists like buspirone and tandospirone .
Anxiety Disorders
This compound has been evaluated for its anxiolytic properties. In preclinical studies, it demonstrated significant anxiolytic-like effects in animal models compared to other compounds . The drug's ability to increase punished responding without affecting unpunished responding indicates its potential for alleviating anxiety without inducing sedation .
Major Depressive Disorder
The compound was also studied for its antidepressant effects. In forced swimming tests, this compound exhibited a stronger reduction in immobility compared to buspirone and other antidepressants, suggesting a rapid onset of antidepressant efficacy . However, clinical trials aimed at establishing its effectiveness in humans were ultimately halted.
Sleep Architecture Effects
This compound's influence on sleep patterns has been a significant area of investigation. In controlled studies, this compound was shown to suppress REM sleep more effectively than buspirone. This suppression was particularly pronounced when administered in the evening, indicating a greater central effect on serotonin receptors .
Study Overview
A randomized double-blind placebo-controlled study involving 12 healthy volunteers compared the effects of this compound (1.5 mg) with buspirone (20 mg) and placebo on sleep architecture. The findings indicated:
- Significant REM Sleep Suppression : this compound led to greater REM sleep suppression compared to buspirone.
- Increased Wakefulness : Participants experienced increased wakefulness after taking this compound in the morning .
Case Studies and Clinical Trials
This compound has undergone various clinical trials, primarily focusing on its safety and efficacy in treating anxiety and depression:
Mécanisme D'action
Eptapirone exerts its effects by acting as a full agonist at the 5-HT1A receptor . This receptor is involved in the regulation of mood, anxiety, and other neuropsychiatric functions. By binding to and activating the 5-HT1A receptor, this compound mimics the action of serotonin, leading to increased neurotransmission and modulation of mood and anxiety levels . The high intrinsic activity of this compound at the 5-HT1A receptor is believed to contribute to its rapid onset of antidepressant effects .
Comparaison Avec Des Composés Similaires
Eptapirone is compared with other 5-HT1A receptor agonists such as buspirone, ipsapirone, and tandospirone . Unlike these compounds, which act as partial agonists, this compound is a full agonist with higher intrinsic activity . This higher intrinsic activity is thought to result in more robust therapeutic effects, particularly in the treatment of depression and anxiety . Other similar compounds include befiradol and F-15,599, which also exhibit high efficacy at the 5-HT1A receptor .
Activité Biologique
Eptapirone, also known as F-11,440, is a potent and highly selective full agonist of the serotonin 5-HT1A receptor, belonging to the azapirone class of compounds. Its biological activity is primarily associated with its effects on mood regulation, anxiety, and sleep. This article explores the biological activity of this compound, highlighting its receptor interactions, therapeutic potential, and comparative efficacy with other related compounds.
This compound exerts its effects by binding to the 5-HT1A receptor, mimicking the action of serotonin. This receptor plays a crucial role in various physiological processes, including mood regulation, anxiety response, and sleep patterns. This compound's affinity for the 5-HT1A receptor is approximately 4.8 nM (Ki value), indicating a strong binding capability and high intrinsic activity comparable to serotonin itself .
The activation of the 5-HT1A receptor leads to a cascade of cellular events that influence neuronal firing and signal transduction pathways. These mechanisms are believed to underlie this compound's anxiolytic and antidepressant effects .
Comparative Efficacy
This compound has been compared with other 5-HT1A receptor agonists such as buspirone and flesinoxan in various studies. The following table summarizes key findings regarding their biological activities:
Compound | Type | 5-HT1A Affinity (nM) | Intrinsic Activity | Unique Features |
---|---|---|---|---|
This compound | Full Agonist | ~4.8 | High | Rapid onset of antidepressant effects |
Buspirone | Partial Agonist | ~30 | Low | Widely used anxiolytic |
Tandospirone | Partial Agonist | ~30 | Moderate | Similar anxiolytic properties |
Flesinoxan | Full Agonist | ~10 | High | Potential for rapid antidepressant action |
This compound stands out due to its high intrinsic activity at the 5-HT1A receptor compared to partial agonists like buspirone and tandospirone. This may contribute to its enhanced therapeutic potential in treating mood disorders .
Preclinical Studies
Animal studies have demonstrated this compound's significant biological activity:
- Porsolt Forced Swimming Test : this compound suppressed immobility more effectively than buspirone, ipsapirone, and paroxetine, suggesting strong antidepressant-like effects .
- Conflict Procedure : It produced substantial increases in punished responding without affecting unpunished responding, indicating marked anxiolytic-like effects .
Human Studies
In human trials, this compound has been evaluated at an oral dose of 1.5 mg. Key findings include:
- Pharmacokinetics : this compound peaks rapidly within 30–60 minutes after administration with an estimated half-life of two hours .
- Physiological Effects : It was observed to reduce body temperature, prolong REM sleep, increase cortisol and growth hormone levels, while being generally well tolerated despite some side effects like dizziness and drowsiness .
Case Studies
Recent systematic reviews have assessed the efficacy of this compound in clinical settings:
- Anxiety Disorders : A meta-analysis indicated that 5-HT1A agonists had significantly more responders compared to placebo in treating anxiety symptoms (RR 0.74) .
- Major Depressive Disorder : this compound showed potential as an adjunctive treatment for major depressive disorder when combined with other therapies .
Propriétés
IUPAC Name |
4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYAHEULKSYAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170857 | |
Record name | Eptapirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179756-85-5 | |
Record name | Eptapirone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eptapirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPTAPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Eptapirone interact with its target and what are the downstream effects?
A1: this compound is a potent and selective agonist of the serotonin 5-HT1A receptor. [, ] It exerts its effects by binding to this receptor, primarily located in the brain. This binding leads to a cascade of intracellular events, including the inhibition of adenylate cyclase and the modulation of neurotransmitter release, particularly serotonin. [] Notably, this compound demonstrates a greater intrinsic effect at the 5-HT1A receptor compared to the partial agonist Buspirone. []
Q2: What is the impact of this compound on sleep architecture, specifically REM sleep?
A2: Research suggests that this compound significantly suppresses REM sleep in humans. [] This effect is attributed to the activation of post-synaptic 5-HT1A receptors, likely in the pontine area of the brain. [] Studies comparing this compound to Buspirone indicate that this compound might exert a more pronounced effect on REM sleep suppression, particularly when administered in the morning. [] This difference could be due to a more potent action on central serotonin receptors. []
Q3: Do all 5-HT1A receptor agonists elicit the same Ca2+ response?
A3: Interestingly, despite sharing a common target, not all 5-HT1A receptor agonists induce the same level of Ca2+ response. [, ] Studies in Chinese Hamster Ovary (CHO)-K1 cells expressing human 5-HT1A receptors revealed that while this compound, along with 5-carboxamidotryptamine and F 13640, generated significant Ca2+ responses comparable to serotonin, other agonists like Buspirone, Ipsapirone, and 8-OH-DPAT showed minimal activity. [, ] This suggests a potential for agonist-selective signaling pathways downstream of the 5-HT1A receptor, with some ligands like this compound possibly triggering specific cellular responses not achievable by others. [, ]
Q4: Does this compound induce postural hypotension?
A4: While the specific mechanisms behind this compound-induced dizziness haven't been fully elucidated in the provided research, studies indicate that it's not a result of postural hypotension. [] Further research is needed to understand the precise pharmacological reasons for this side effect.
Q5: Are there improved synthetic methods for this compound?
A5: Yes, research has focused on developing improved synthetic procedures for this compound free base. [] These advancements aim to provide more efficient and cost-effective ways to produce this compound for research and potentially for clinical applications in the future.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.